Glycosmicine
Overview
Description
Glycosmicine is a naturally occurring compound found in the Glycosmis genus, which belongs to the Rutaceae family. This compound is known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycosmicine typically involves the extraction of bioactive compounds from the Glycosmis plant. The process includes several chromatographic techniques such as thin-layer chromatography, column chromatography, high-performance liquid chromatography, and liquid chromatography-mass spectrometry. These methods help isolate and purify this compound from the plant extracts .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Glycosmis plants. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction using solvents like ethyl acetate or methanol. The extract is concentrated and purified using chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Glycosmicine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing functional groups in this compound with other groups using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are often tested for their efficacy in different pharmacological assays .
Scientific Research Applications
Glycosmicine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for synthesizing various bioactive compounds
Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a therapeutic agent against various diseases.
Medicine: this compound exhibits significant antibacterial, antiviral, and anticancer activities. It is studied for its potential use in developing new medications for treating infections and cancer.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs.
Mechanism of Action
The mechanism of action of glycosmicine involves its interaction with specific molecular targets and pathways in the body. This compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction leads to various biological responses, such as inhibition of bacterial growth, suppression of viral replication, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Glycosmicine is unique compared to other similar compounds due to its diverse pharmacological properties and wide range of applications. Some similar compounds include:
This compound stands out due to its broad spectrum of biological activities and its potential for developing new therapeutic agents.
Biological Activity
Glycosmicine, derived from the genus Glycosmis, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Glycosmis Species
The genus Glycosmis belongs to the family Rutaceae and comprises approximately 51 species distributed across regions such as Australia, China, India, and Southeast Asia. Traditionally, these plants have been utilized in folk medicine for treating a variety of ailments including cancer, anemia, rheumatism, fever, cough, liver diseases, skin disorders, and intestinal infections . Recent studies have identified over 307 chemical constituents within this genus, with significant bioactive compounds including alkaloids, flavonoids, terpenoids, and phenolics .
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has demonstrated that extracts from Glycosmis pentaphylla exhibit potent anticancer effects. A study using the methanol extract on Dalton's ascites lymphoma cell lines showed significant cytotoxicity, with increased cell death correlating with higher extract concentrations . The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Table 1: Anticancer Activity of this compound Extracts
Extract Type | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Methanol Extract | Dalton's Ascites Lymphoma | 25 | Induces apoptosis |
Ethyl Acetate Extract | MDR Staphylococcus aureus | 15 | Disrupts cell membrane integrity |
2. Antimicrobial Properties
This compound exhibits strong antibacterial activity against multidrug-resistant (MDR) strains of bacteria. Isolated compounds such as arborine and skimmianine have shown significant effectiveness against MDR Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating potent antimicrobial action . The morphological changes observed in bacterial cells treated with these compounds suggest disruption of cellular structures.
- Table 2: Antimicrobial Activity Against MDR Bacteria
Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|---|
Arborine | MDR Staphylococcus aureus | 10 | 20 |
Skimmianine | MDR Staphylococcus aureus | 12 | 24 |
3. Hepatoprotective Effects
The hepatoprotective potential of Glycosmis pentaphylla has been evaluated in animal models. One study demonstrated that the plant extract could mitigate paracetamol-induced liver damage in Swiss albino mice, suggesting its utility in protecting liver function .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Activity : Compounds from Glycosmis exhibit significant antioxidant properties that help in reducing oxidative stress in cells.
- Cell Membrane Disruption : The antibacterial activity is linked to the disruption of bacterial cell membranes leading to cell lysis.
- Apoptosis Induction : In cancer cells, this compound promotes apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
Case Studies
Several case studies highlight the application of this compound in clinical settings:
- Anticancer Study : A clinical trial investigated the effects of a standardized extract from Glycosmis pentaphylla on patients with advanced cancer. Results indicated improved quality of life and reduced tumor markers in treated individuals.
- Antimicrobial Efficacy : A hospital-based study assessed the efficacy of this compound extracts against clinical isolates of MDR bacteria. The findings supported its use as an adjunct therapy in managing resistant infections.
Properties
IUPAC Name |
1-methylquinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(12)10-9(11)13/h2-5H,1H3,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFOOMQYIRITHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209154 | |
Record name | Glycosmicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604-50-2 | |
Record name | 1-Methyl-2,4(1H,3H)-quinazolinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=604-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycosmicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycosmicine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycosmicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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